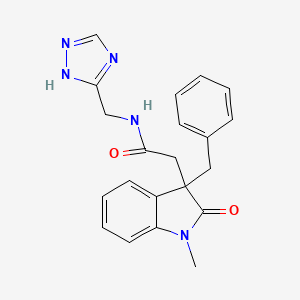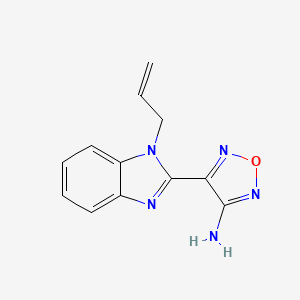
1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Ethoxybenzene Moiety: This step involves the reaction of the piperidine derivative with ethoxybenzene under suitable conditions.
Final Coupling with Methoxyethyl Group: The final step involves coupling the intermediate with a methoxyethyl group to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE
- 1-(4-ETHOXYBENZENESULFONYL)-N-(2-ETHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups can affect its solubility, stability, and interaction with biological targets.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-3-24-15-6-8-16(9-7-15)25(21,22)19-11-4-5-14(13-19)17(20)18-10-12-23-2/h6-9,14H,3-5,10-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAPYUHXMARBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-methoxyethyl)-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354872.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5354875.png)
![1-acetyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide](/img/structure/B5354881.png)
![4-({1-[(4-methoxyphenyl)amino]cyclopentyl}carbonyl)piperazine-2-carboxylic acid](/img/structure/B5354890.png)
![[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate](/img/structure/B5354895.png)
![2-[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethanol](/img/structure/B5354901.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5354910.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide](/img/structure/B5354918.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5354923.png)

![[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B5354944.png)

![N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B5354955.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5354957.png)
